4-(pentanoylamino)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide
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Overview
Description
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE is a complex organic compound that features a combination of oxolane, sulfamoyl, and pentanamidobenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxolane derivative, which is then reacted with a sulfamoyl chloride to introduce the sulfamoyl group. The final step involves coupling this intermediate with a pentanamidobenzamide derivative under appropriate conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding lactones.
Reduction: The sulfamoyl group can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxolane ring would yield lactones, while reduction of the sulfamoyl group would produce amines.
Scientific Research Applications
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-2-PHENYLBUTANAMIDE
- N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-3-PHENYLBUTANAMIDE
Uniqueness
N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)-4-PENTANAMIDOBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H29N3O5S |
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Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C23H29N3O5S/c1-2-3-6-22(27)25-18-9-7-17(8-10-18)23(28)26-19-11-13-21(14-12-19)32(29,30)24-16-20-5-4-15-31-20/h7-14,20,24H,2-6,15-16H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
XRWZPDFHWGODRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Origin of Product |
United States |
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